molecular formula C11H8BrNO2 B13177188 6-Bromo-4-methylquinoline-2-carboxylic acid

6-Bromo-4-methylquinoline-2-carboxylic acid

Cat. No.: B13177188
M. Wt: 266.09 g/mol
InChI Key: DCGUSPAALJDNNV-UHFFFAOYSA-N
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Description

6-Bromo-4-methylquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylquinoline-2-carboxylic acid typically involves the bromination of 4-methylquinoline-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application .

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinoline-4-carboxylic acid
  • 4-Methylquinoline-2-carboxylic acid
  • 6-Chloro-4-methylquinoline-2-carboxylic acid

Comparison: 6-Bromo-4-methylquinoline-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

6-bromo-4-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-4-10(11(14)15)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,15)

InChI Key

DCGUSPAALJDNNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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